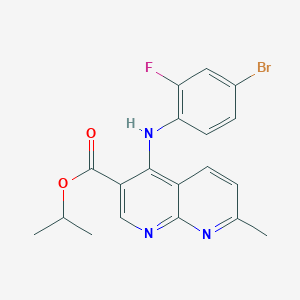

Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

Description

This compound features a 1,8-naphthyridine core substituted with:

- A 4-bromo-2-fluorophenylamino group at position 4, a motif common in kinase inhibitors due to its electron-withdrawing properties and role in target binding .

- A methyl group at position 7, which may influence steric interactions and metabolic stability.

The 1,8-naphthyridine scaffold is less common in medicinal chemistry compared to quinazolines but offers distinct electronic and spatial characteristics. Structural determination of such compounds often relies on crystallographic tools like SHELXL and WinGX for refinement and visualization .

Properties

IUPAC Name |

propan-2-yl 4-(4-bromo-2-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrFN3O2/c1-10(2)26-19(25)14-9-22-18-13(6-4-11(3)23-18)17(14)24-16-7-5-12(20)8-15(16)21/h4-10H,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQWNKPCBFNUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Br)F)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Isopropyl 4-((4-bromo-2-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its complex structure, which includes:

- Naphthyridine core : A bicyclic structure that contributes to its pharmacological properties.

- Amino group : Linked to a fluorinated phenyl group that may enhance biological activity.

- Isopropyl ester : Potentially influencing solubility and bioavailability.

Biological Activity Overview

The biological activities of this compound have been assessed through various in vitro and in vivo studies. The following sections summarize the most significant findings.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound showed effective MIC values ranging from 0.22 to 0.25 μg/mL against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : It was found to significantly reduce biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting potential for treating biofilm-associated infections .

| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 70 |

| Escherichia coli | 0.25 | 65 |

Anticancer Activity

The compound's anticancer potential has also been explored:

- Inhibition of Cancer Cell Proliferation : Studies indicated that it effectively inhibited the proliferation of various cancer cell lines with IC50 values below 20 μM .

- Mechanism of Action : The proposed mechanism includes the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and folate metabolism .

Case Studies

Several case studies highlight the practical applications of this compound:

- Synergistic Effects with Other Antibiotics : In one study, this compound was tested in combination with Ciprofloxacin and Ketoconazole, resulting in reduced MICs for both antibiotics, indicating a synergistic effect that could enhance treatment efficacy .

- Toxicity Assessment : Hemolytic activity tests showed low toxicity levels with a % lysis range from 3.23 to 15.22%, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

Key analogs include Vemurafenib and Vandetanib, both quinazoline-based kinase inhibitors sharing the 4-bromo-2-fluorophenylamino moiety (see Table 1).

Table 1: Structural and Functional Comparison

Key Differences and Implications

- This could lead to unique selectivity profiles .

- Substituent Effects :

- The isopropyl ester at position 3 may improve blood-brain barrier penetration but reduce aqueous solubility compared to methoxy groups in Vemurafenib and Vandetanib.

- The 7-methyl group introduces steric hindrance, possibly reducing off-target effects but complicating synthetic routes.

- Crystallographic Analysis : Structural studies using SHELX and ORTEP-3 would reveal differences in bond angles and ring puckering compared to quinazolines, critical for understanding conformational stability .

Pharmacokinetic and Thermodynamic Considerations

- Metabolic Stability : The methyl group at position 7 may slow oxidative metabolism compared to piperidine-containing analogs like Vemurafenib.

- Thermodynamic Solubility : Lower solubility relative to methoxy-substituted quinazolines could limit oral bioavailability, necessitating prodrug strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.